1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile
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Overview
Description
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile is a chemical compound with the molecular formula C13H6ClNS and a molecular weight of 243.72 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiophene ring, a chlorine atom, and a carbonitrile group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphtho[2,1-b]thiophene Core: This can be achieved through cyclization reactions involving naphthalene derivatives and thiophene precursors.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is utilized in biochemical studies to investigate its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Chloronaphtho[2,1-b]thiophene-2-carbonitrile can be compared with other similar compounds, such as:
1-Bromonaphtho[2,1-b]thiophene-2-carbonitrile: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and applications.
1-Fluoronaphtho[2,1-b]thiophene-2-carbonitrile: The presence of a fluorine atom can significantly alter the compound’s chemical properties and biological activity.
1-Iodonaphtho[2,1-b]thiophene-2-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-chlorobenzo[e][1]benzothiole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClNS/c14-13-11(7-15)16-10-6-5-8-3-1-2-4-9(8)12(10)13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNQHQXCKYTLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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